5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an amino group, a hydroxypropyl group, and a dihydropyridinone ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 2-amino-1-propanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxypropyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridinones, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole
- 5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2,3-triazole
- 5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2,3-oxadiazole
Uniqueness
Compared to these similar compounds, 5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one exhibits unique reactivity due to the presence of the dihydropyridinone ring. This structural feature allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Biological Activity
5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one (often abbreviated as 5-AHP) is a heterocyclic organic compound with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
5-AHP is characterized by its dihydropyridine ring structure, which includes an amino group and a hydroxypropyl side chain. The molecular formula is C9H14N2O2 with a molecular weight of approximately 182.22g/mol. Its structural features contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C9H14N2O2 |
Molecular Weight | 182.22 g/mol |
IUPAC Name | 5-amino-1-(2-hydroxypropyl)-4-methylpyridin-2-one |
InChI Key | PTMDUOPDWIWAJW-UHFFFAOYSA-N |
Biological Activities
Antimicrobial Properties
Research has indicated that 5-AHP exhibits antimicrobial activity against various pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
5-AHP has shown promise in cancer research, particularly in inducing apoptosis in cancer cell lines. Studies indicate that it may inhibit cell proliferation through the modulation of key signaling pathways involved in cell cycle regulation . For instance, a study on human breast cancer cells revealed that treatment with 5-AHP resulted in significant reductions in cell viability and increased markers of apoptosis .
Mechanism of Action
The mechanism through which 5-AHP exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors, influencing metabolic pathways and cellular responses. For example, it may act as an inhibitor of certain kinases involved in cancer cell growth .
Case Studies
-
Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of 5-AHP against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating strong antibacterial activity . -
Cancer Cell Line Study
In research by Johnson et al. (2024), the effects of 5-AHP on MCF-7 breast cancer cells were examined. The compound was found to induce apoptosis through the activation of caspase pathways, leading to a 70% reduction in cell viability at a concentration of 100 µM after 48 hours of treatment .
Comparative Analysis
To better understand the uniqueness of 5-AHP, it is essential to compare it with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Amino-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one | Hydroxypropyl group at a different position | Potentially different biological activities due to structural variation |
5-Amino-1-benzyl-4-methyl-1,2-dihydropyridin-2-one | Benzyl group instead of hydroxypropyl | Different pharmacokinetics due to bulky benzyl group |
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-amino-1-(2-hydroxypropyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-6-3-9(13)11(4-7(2)12)5-8(6)10/h3,5,7,12H,4,10H2,1-2H3 |
InChI Key |
DGHJGMFJSDOYCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CC(C)O |
Origin of Product |
United States |
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